Gsk 690693
Description
The Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway in Health and Disease
The PI3K/Akt/mTOR pathway plays a vital role in cell metabolism and regulates various cellular events essential for maintaining cellular homeostasis nih.gov. Its proper functioning is critical for normal physiological processes. kegg.jp
Role of Akt Isoforms (Akt1, Akt2, Akt3) in Cellular Homeostasis
The Akt family consists of three highly homologous isoforms: Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ), encoded by distinct genes nih.govnih.govspandidos-publications.com. Despite sharing significant amino acid identity, these isoforms exhibit both overlapping and distinct physiological functions nih.govoup.com.
Akt1: Primarily involved in regulating cell growth, survival, and proliferation nih.govspandidos-publications.comoup.com. Studies using Akt1 knockout mice indicate its critical role in cell survival, with Akt1-null cells displaying higher rates of apoptosis nih.govoup.complos.org.
Akt2: Plays a more prominent role in glucose homeostasis and insulin (B600854) signaling nih.govspandidos-publications.comoup.com. Akt2 knockout mice develop a phenotype resembling type 2 diabetes, showing impaired glucose utilization nih.govoup.comnih.gov. Its function in glucose transport in fat cells appears to be determined post-activation, at the level of substrate selection/phosphorylation nih.gov.
Akt3: Believed to be involved in brain development and neurological function spandidos-publications.comoup.complos.org. Akt3 knockout mice display impaired brain development plos.org.
While these distinct roles have been identified, there is also evidence of partially redundant functions among the isoforms, and their specific contributions can vary depending on the tissue and extracellular stimulus oup.complos.org.
Dysregulation of Akt Signaling in Pathological Conditions
Dysregulation of the PI3K/Akt pathway is frequently implicated in a wide range of human diseases nih.govcellsignal.comnih.govnih.govfrontiersin.org. Aberrant signaling through this axis is a well-established feature of various pathologies. elsevier.es
Key pathological conditions associated with dysregulated Akt signaling include:
Cancer: The PI3K/Akt pathway is intensively investigated in cancer due to its significant role in cell survival and anti-apoptotic mechanisms nih.gov. Multiple mechanisms can lead to Akt hyperactivation in cancer cells, including loss of the tumor suppressor PTEN, activating mutations in PI3K catalytic subunits, activation of RAS and growth factor receptors, or amplification of genes encoding PI3K or Akt nih.gov. Dysregulation is observed in various cancer types and is sometimes linked to tumor aggressiveness nih.govnumberanalytics.com. Overexpression of specific Akt isoforms has been noted in different cancers, with Akt1 amplification reported in gastric cancers, Akt2 amplification in ovarian and pancreatic cancers, and Akt3 amplification in melanoma nih.govspandidos-publications.com.
Metabolic Diseases: Dysregulated Akt signaling is a prominent feature of metabolic diseases such as diabetes cellsignal.comnih.govnih.govfrontiersin.orgelsevier.es. Akt2, in particular, plays a central role in glucose homeostasis nih.govnih.gov.
Neurological Diseases: The pathway is implicated in neurological disorders, including Alzheimer's disease and Parkinson's disease cellsignal.comnih.govnih.govfrontiersin.orgfrontiersin.org. The PI3K/Akt pathway regulates neurotoxicity and mediates neuronal survival through various substrates frontiersin.org.
Cardiovascular Diseases: Dysregulation of the Akt pathway is also associated with cardiovascular diseases cellsignal.comnih.govnih.govfrontiersin.org.
Inflammatory and Autoimmune Diseases: Aberrant Akt signaling has been linked to inflammatory and autoimmune conditions nih.govfrontiersin.org.
The frequent involvement of dysregulated Akt signaling in numerous diseases has made it a significant focus for research aimed at identifying biomarkers and developing therapeutic targets nih.govnih.gov.
Overview of GSK690693 as a Pan-Akt Kinase Inhibitor in Academic Contexts
GSK690693 is a small molecule ATP-competitive inhibitor that targets the three isoforms of Akt (Akt1, Akt2, and Akt3) nih.govspandidos-publications.comcancer.gov. It functions by binding to and inhibiting the kinase activity of these isoforms, thereby preventing the phosphorylation of downstream substrates in the PI3K/Akt signaling pathway nih.govcancer.gov. This inhibition is intended to suppress tumor cell proliferation and induce apoptosis cancer.gov.
In academic research, GSK690693 has been utilized to investigate the roles of Akt signaling in various cellular processes and disease models. Preclinical studies have explored its activity in vitro and in vivo.
In vitro Findings:
GSK690693 has demonstrated broad activity against various cell lines in vitro, inhibiting cell growth nih.gov. The sensitivity to GSK690693 can vary significantly between cell lines. For instance, in a study by the Pediatric Preclinical Testing Program (PPTP), GSK690693 showed IC50 values ranging from 6.5 nM to >10 μM across a panel of cell lines nih.gov. Acute lymphoblastic leukemia (ALL) cell lines, particularly the T-cell ALL cell line COG-LL-317, were found to be among the most sensitive, with a reported IC50 of 6.5 nM nih.gov. GSK690693 has been shown to induce growth inhibition and apoptosis in sensitive ALL cell lines nih.govresearchgate.net.
Data on the in vitro inhibitory potency of GSK690693 against the Akt isoforms shows IC50 values in the low nanomolar range:
| Akt Isoform | IC50 (nM) | Source |
| Akt1 | 2 | spandidos-publications.comselleckchem.com |
| Akt2 | 13 | spandidos-publications.comselleckchem.com |
| Akt3 | 9 | spandidos-publications.comselleckchem.com |
Note: These IC50 values were obtained from cell-free kinase assays. selleckchem.com
GSK690693's inhibitory effect extends to the phosphorylation of various downstream Akt substrates nih.govaacrjournals.orgnih.govaacrjournals.org. Studies have shown a dose-dependent reduction in the phosphorylation of proteins such as GSK3α/β, mTOR, and p70S6K in tumor cells treated with GSK690693 nih.govaacrjournals.org.
Interestingly, treatment with GSK690693 can lead to a feedback mechanism involving the hyper-phosphorylation of Akt itself, specifically at the Thr308 and Ser473 sites aacrjournals.orgnih.govaacrjournals.org. This effect is triggered by the inhibition of Akt kinase activity and involves upstream kinases like PI3K, IGF-1R/IR, PDK-1, and mTORC2 aacrjournals.org. However, this increased Akt phosphorylation is generally not sufficient to rescue the phosphorylation of downstream substrates nih.gov.
In vivo Findings:
Preclinical in vivo studies using xenograft models and genetically defined mouse models have investigated the efficacy of GSK690693. In the PPTP study, GSK690693 demonstrated modest antitumor activity as a single agent at the tested dose and schedule nih.gov. It significantly increased event-free survival in a subset of solid tumor xenografts, with notable activity observed in osteosarcoma models nih.gov. However, no objective responses were observed in this study nih.gov.
Studies using genetically defined mouse models with hyperactivated Akt have shown that GSK690693 can delay tumor onset and progression nih.govaacrjournals.org. GSK690693 was found to have efficacy in models of spontaneous thymic lymphoma, endometrial carcinoma, and ovarian cancer nih.govaacrjournals.org. Immunohistochemical analysis of tumor specimens from these studies confirmed that GSK690693 inhibited the phosphorylation of downstream Akt effectors in vivo nih.govaacrjournals.org.
Despite its activity against Akt, GSK690693 is not entirely specific to the Akt isoforms and can inhibit other kinases, particularly members of the AGC kinase family like PKA, PrkX, and PKC isozymes, as well as AMPK and DAPK3 from the CAMK family cancer.govselleckchem.com. This broader activity profile is an important consideration in interpreting research findings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGFQWBCSZGEL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2OC[C@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239551 | |
| Record name | GSK-690693 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937174-76-0 | |
| Record name | GSK 690693 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937174-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-690693 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937174760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-690693 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-690693 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 937174-76-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-690693 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWH480321B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Gsk690693
ATP-Competitive Inhibition of Akt Kinases
GSK690693 is described as a novel ATP-competitive, pan-Akt kinase inhibitor. acs.orgcancer.govaacrjournals.org Its inhibitory effect is achieved by occupying the ATP binding site within the kinase domain of Akt enzymes. apexbt.comacs.org This competitive binding prevents the catalytic activity of Akt, thereby inhibiting the phosphorylation of its substrate proteins. apexbt.com
Binding Kinetics and Affinities for Akt1, Akt2, and Akt3
GSK690693 demonstrates potent inhibitory activity against all three isoforms of Akt: Akt1, Akt2, and Akt3. In cell-free assays, GSK690693 exhibits low nanomolar IC50 values for these isoforms. The reported IC50 values are 2 nM for Akt1, 13 nM for Akt2, and 9 nM for Akt3. apexbt.comaacrjournals.orgmedchemexpress.comselleckchem.com The apparent Ki values for full-length Akt1, Akt2, and Akt3 have been determined as 1, 4, and 12 nmol/L, respectively. aacrjournals.org
The binding affinities highlight GSK690693's potent effect on the primary target kinases.
| Akt Isoform | IC50 (nM) | Apparent Ki (nmol/L) |
| Akt1 | 2 | 1 |
| Akt2 | 13 | 4 |
| Akt3 | 9 | 12 |
Reversibility and Time-Dependency of Akt Inhibition by GSK690693
Studies have indicated that GSK690693 inhibits Akt1 and Akt2 in a time-dependent and reversible manner. aacrjournals.org The half-life for dissociation (t1/2) has been reported as 38 minutes for Akt1 and 30 minutes for Akt2. aacrjournals.org This suggests that the inhibitory effect of GSK690693 on Akt isoforms is not permanent and the enzyme activity can be recovered upon removal of the inhibitor, albeit with different dissociation rates for Akt1 and Akt2.
Specificity Profile of GSK690693 Across the Kinome
While GSK690693 is primarily characterized as a pan-Akt inhibitor, its specificity profile extends to other kinases within the human kinome. aacrjournals.orgselleckchem.comab-science.com Evaluation against a broad panel of kinases has revealed that although it is highly selective for Akt isoforms compared to the majority of kinases in other families, it does show inhibitory activity against certain other kinases, particularly within the AGC family. aacrjournals.orgselleckchem.com
Inhibition of AGC Kinase Family Members
GSK690693 exhibits less selectivity among members of the AGC kinase family, to which Akt also belongs. nih.govaacrjournals.orgselleckchem.com Kinases within this family that are inhibited by GSK690693 include PKA, PrkX, and various PKC isozymes. aacrjournals.orgmedchemexpress.comselleckchem.com Reported IC50 values for these kinases are 24 nM for PKA, 5 nM for PrkX, and values ranging from 2 to 21 nM for PKC isozymes. medchemexpress.comselleckchem.com
Inhibition of CAMK and STE Kinase Families
Beyond the AGC family, GSK690693 has also been shown to inhibit certain kinases in the CAMK (Calcium/Calmodulin-Dependent Protein Kinase) and STE (Sterile 20-like kinase) families. aacrjournals.orgselleckchem.com Specifically, it inhibits AMPK and DAPK3 from the CAMK family with IC50 values of 50 nM and 81 nM, respectively. aacrjournals.orgmedchemexpress.comselleckchem.comabsin.cn In the STE family, GSK690693 inhibits PAK4, PAK5, and PAK6, with reported IC50 values of 10 nM, 52 nM, and 6 nM, respectively. aacrjournals.orgmedchemexpress.comselleckchem.comabsin.cn
Analysis of Broad Kinase Panel Inhibition by GSK690693
A summary of inhibition data for selected kinases with IC50 values ≤ 100 nM is presented below:
| Kinase Family | Kinase Name | IC50 (nM) |
| AGC | Akt1 | 2 |
| AGC | Akt2 | 13 |
| AGC | Akt3 | 9 |
| AGC | PrkX | 5 |
| AGC | PAK6 | 6 |
| STE | PAK4 | 10 |
| AGC | PKA | 24 |
| CAMK | AMPK | 50 |
| STE | PAK5 | 52 |
| CAMK | DAPK3 | 81 |
| AGC | PKC isozymes | 2-21 |
Cellular and Molecular Effects of Akt Inhibition by Gsk690693
Impact on Downstream Akt Substrate Phosphorylation
Akt kinases regulate a wide array of cellular processes by phosphorylating numerous downstream substrates. Inhibition of Akt activity by GSK690693 leads to decreased phosphorylation of these key substrates, disrupting critical signaling pathways involved in cell survival, growth, and metabolism aacrjournals.orgresearchgate.netnih.gov. Studies utilizing various cancer cell lines and xenograft models have consistently demonstrated these effects aacrjournals.orgaacrjournals.orgresearchgate.netnih.govnih.govaacrjournals.orgnih.gov.
Modulation of GSK3β Phosphorylation
Glycogen Synthase Kinase 3 beta (GSK3β) is a well-established direct substrate of Akt. Akt phosphorylates GSK3β at serine 9 (and GSK3 alpha at serine 21), leading to its inactivation researchgate.netnih.gov. Treatment with GSK690693 results in a dose-dependent reduction in the phosphorylation of GSK3β in various tumor cell lines, including breast cancer (BT474, T47D, MDA-MB-453, MDA-MB-468) and lymphoma cells aacrjournals.orgresearchgate.netnih.govnih.govaacrjournals.org. This dephosphorylation serves as a direct indicator of intracellular Akt inhibition by GSK690693 aacrjournals.orgresearchgate.net. IC50 values for the inhibition of GSK3β phosphorylation in tumor cells have been reported to range from 43 nM to 150 nM aacrjournals.orgselleckchem.commedchemexpress.com. Studies in human breast carcinoma (BT474) xenografts have also shown dose- and time-dependent inhibition of GSK3β phosphorylation following GSK690693 administration aacrjournals.orgacs.orgaacrjournals.orgselleckchem.comnih.gov.
Regulation of PRAS40 (AKT1S1) Phosphorylation
Proline-Rich Akt Substrate, 40 kDa (PRAS40), also known as AKT1S1, is another direct substrate of Akt. Akt-mediated phosphorylation of PRAS40 at threonine 246 regulates its interaction with mTOR Complex 1 (mTORC1) researchgate.net. Inhibition of Akt by GSK690693 leads to decreased phosphorylation of PRAS40 at T246 researchgate.netnih.govnih.govaacrjournals.orgselleckchem.com. This decreased phosphorylation was observed in multiple breast cancer cell lines (BT474, T47D, MDA-MB-453, MDA-MB-468) and thymic lymphoma cells treated with GSK690693 researchgate.netnih.govaacrjournals.org.
Effects on Forkhead Transcription Factors (FOXO1/FOXO3a)
Forkhead box O (FOXO) transcription factors, including FOXO1 and FOXO3a (FOXO3), are negatively regulated by Akt through phosphorylation nih.gov. Akt phosphorylates FOXO1A/FOXO3A at residues such as threonine 24 and threonine 32, leading to their cytoplasmic sequestration and reduced transcriptional activity researchgate.netnih.gov. Treatment with GSK690693 decreases the phosphorylation of FOXO1A/FOXO3A in breast cancer cell lines (BT474, T47D, MDA-MB-453, MDA-MB-468) researchgate.netnih.gov. This reduction in phosphorylation promotes the nuclear accumulation and increased transcriptional activity of FOXO3A aacrjournals.orgselleckchem.commedchemexpress.comnih.gov. Increased FOXO transcriptional activity is associated with the regulation of genes involved in cell cycle arrest and apoptosis researchgate.netnih.gov.
Influence on mTOR (FRAP1) and p70S6K Phosphorylation
The mammalian target of rapamycin (B549165) (mTOR), also known as FRAP1, is a central regulator of cell growth and protein synthesis, acting downstream of Akt. Akt directly phosphorylates mTOR at serine 2448, which can increase mTOR kinase activity researchgate.net. Akt also regulates mTORC1 indirectly through PRAS40 researchgate.net. Ribosomal protein S6 kinase beta-1 (p70S6K or RPS6KB1) is a key substrate of mTORC1, and its phosphorylation is indicative of mTORC1 activity koreamed.org. GSK690693 treatment has been shown to inhibit the phosphorylation of both mTOR (S2448) and p70S6K in various cell lines and tumor models researchgate.netnih.govnih.govaacrjournals.org. Decreased phosphorylation of mTOR at S2448 and p70S6K has been observed in breast cancer cell lines and thymic lymphoma cells upon GSK690693 treatment researchgate.netnih.govaacrjournals.org. However, the impact on mTOR substrates can vary between cell lines, suggesting context-dependent regulation nih.gov.
Alterations in BAD Phosphorylation
BAD is a pro-apoptotic protein whose activity is inhibited by Akt-mediated phosphorylation, primarily at serine 112 researchgate.netnih.gov. Phosphorylated BAD is sequestered by 14-3-3 proteins, preventing its interaction with anti-apoptotic proteins like Bcl-2 and Bcl-XL pnas.org. Inhibition of Akt by GSK690693 leads to decreased phosphorylation of BAD at serine 112 in breast cancer cell lines (BT474, T47D, MDA-MB-453, MDA-MB-468) researchgate.netnih.gov. This dephosphorylation of BAD suggests a mechanism by which GSK690693 can influence apoptotic pathways researchgate.netnih.gov. GSK690693 has been shown to cause sustained suppression of Akt-dependent BAD phosphorylation elifesciences.org.
Here is a summary of the observed effects of GSK690693 on the phosphorylation of key Akt substrates:
| Akt Substrate | Phosphorylation Site(s) Affected by Akt | Effect of GSK690693 Treatment on Phosphorylation | Observed In (Examples) |
| GSK3β | Ser9/21 | Decreased | Breast cancer cell lines, Thymic lymphoma cells, Xenografts aacrjournals.orgresearchgate.netnih.govnih.govaacrjournals.org |
| PRAS40 (AKT1S1) | T246 | Decreased | Breast cancer cell lines, Thymic lymphoma cells researchgate.netnih.govnih.govaacrjournals.org |
| FOXO1/FOXO3a | T24/32 | Decreased | Breast cancer cell lines researchgate.netnih.gov |
| mTOR (FRAP1) | S2448 | Decreased | Breast cancer cell lines, Thymic lymphoma cells researchgate.netnih.govnih.govaacrjournals.org |
| p70S6K (RPS6KB1) | (Multiple) | Decreased (generally) | Thymic lymphoma cells, Tumor cells nih.govaacrjournals.org (Note: can vary by cell line nih.gov) |
| BAD | S112 | Decreased | Breast cancer cell lines researchgate.netnih.govelifesciences.org |
Note: Phosphorylation sites listed are those commonly targeted by Akt.
Consequences for Cellular Processes
The inhibition of Akt activity and the resulting dephosphorylation of its downstream substrates by GSK690693 have significant consequences for fundamental cellular processes. GSK690693 has been shown to inhibit the proliferation of a variety of tumor cell lines in vitro aacrjournals.orgaacrjournals.orgaacrjournals.orgselleckchem.commedchemexpress.comnih.govnih.govnih.gov. This antiproliferative effect is consistent with the role of Akt in promoting cell growth and division aacrjournals.orgaacrjournals.org.
Furthermore, GSK690693 can induce apoptosis, or programmed cell death, in a subset of sensitive tumor cell lines aacrjournals.orgaacrjournals.orgselleckchem.commedchemexpress.comnih.govnih.govnih.gov. This pro-apoptotic effect aligns with the critical role of Akt in promoting cell survival by inhibiting apoptotic pathways, including through the phosphorylation and inactivation of proteins like BAD researchgate.netnih.govdrugbank.com. Evidence of apoptosis has been observed in certain cell lines within 24-48 hours of treatment with GSK690693 researchgate.netnih.gov.
Inhibition of the Akt pathway by GSK690693 has also been linked to the induction of cell cycle arrest researchgate.net. The downstream effects on substrates like FOXO transcription factors, which regulate cell cycle inhibitors, contribute to this outcome researchgate.netnih.gov.
An interesting observation in some studies is that treatment with GSK690693 can lead to an increase in the phosphorylation of Akt itself at sites like Ser473 and Thr308 nih.govaacrjournals.org. This phenomenon is attributed to feedback mechanisms within the PI3K/Akt/mTOR pathway nih.govaacrjournals.org. However, despite this increase in Akt phosphorylation, GSK690693 effectively inhibits the kinase activity of Akt, and the feedback is generally not sufficient to restore the phosphorylation of downstream substrates nih.govaacrjournals.org.
The multifaceted impact of GSK690693 on downstream Akt substrates underscores its potential to modulate key cellular processes, particularly those related to proliferation, survival, and growth.
Induction of Apoptosis in Malignant Cells
Akt plays a crucial role in promoting cell survival and inhibiting apoptosis by inactivating pro-apoptotic proteins like Bad and MDM2, and by inhibiting pro-apoptotic signals from transcription factors such as FOXO spandidos-publications.com. Inhibition of Akt with GSK690693 has been shown to induce apoptosis in a subset of tumor cell lines aacrjournals.orgnih.govaacrjournals.org. Studies in cell culture have demonstrated that GSK690693 treatment results in an increase in apoptosis in cell lines such as LNCaP and BT474 within 24–48 hours nih.govaacrjournals.org. In acute lymphoblastic leukemia (ALL) cell lines, GSK690693 induced apoptosis in sensitive cell lines, consistent with the role of Akt in cell survival nih.govashpublications.org. This effect was selective for malignant cells, with no inhibition of proliferation observed in normal human CD4(+) peripheral T lymphocytes or mouse thymocytes nih.govashpublications.org. GSK690693 treatment leads to a dose-dependent increase in the nuclear transport of the transcription factor FOXO3a, accompanied by a change in its phosphorylation status, demonstrating a functional effect of Akt inhibition that can contribute to apoptosis induction aacrjournals.org.
Inhibition of Cell Proliferation
Akt signaling is a key regulator of cell proliferation nih.govaacrjournals.orgnih.govspandidos-publications.com. Inhibition of Akt by GSK690693 leads to decreased cell proliferation in various tumor cell lines and in preclinical models aacrjournals.orgnih.govaacrjournals.org. In murine ovarian carcinoma cells (MOVCAR5 and SKOV3), GSK690693 inhibited cell viability with IC50 values around 3 μM nih.gov. In a panel of 112 cell lines representing different hematologic neoplasia, 55% were sensitive to GSK690693 (EC50 < 1 μM), with particularly high sensitivity noted in ALL, non-Hodgkin lymphoma, and Burkitt lymphoma cell lines nih.gov. The antiproliferative effect was observed in both T-cell and B-/pre-B-cell origin ALL cell lines, such as RCH-ACV, MOLT-16, and JEKO-1 researchgate.net. In mouse models with activated Akt, GSK690693 treatment resulted in primarily decreased cell proliferation in tumors and primary cell cultures nih.govaacrjournals.org. Immunohistochemical analysis of thymic lymphomas from GSK690693-treated mice showed decreased staining for Ki-67, a marker of cell proliferation nih.gov.
Impact on Cell Cycle Progression
Regulation of Cell Size and Nutrient Response
Akt kinases regulate diverse cellular processes, including cell size and response to nutrient availability nih.govaacrjournals.org. Akt promotes cell growth through its effects on the TSC1/TSC2 complex and mTORC signaling spandidos-publications.com. Akt also acts as a major mediator of cell survival by regulating cellular access to extracellular nutrients, maintaining surface transporters for glucose, amino acids, low-density lipoprotein, and iron through an mTOR-dependent mechanism molbiolcell.org. Inhibition of Akt by GSK690693 can impact these processes. While direct experimental data detailing the effect of GSK690693 specifically on cell size and nutrient response was not extensively provided in the search results, the known role of Akt in these processes suggests that GSK690693, as an Akt inhibitor, would influence cell size and nutrient uptake by affecting downstream targets in the Akt/mTOR pathway. For example, decreased phosphorylation of mTOR (FRAP1) and PRAS40 (AKT1S1), both downstream of Akt and involved in mTOR signaling, has been observed upon GSK690693 treatment aacrjournals.orgresearchgate.net. Inhibition of mTOR by rapamycin has been shown to diminish Akt-mediated increases in cell size and survival in the absence of growth factors, highlighting the link between Akt, mTOR, cell size, and nutrient response molbiolcell.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| GSK690693 | 16725726 |
| GSK690693 hydrochloride | 131668405 |
| Rapamycin | 5280441 |
| A-443654 | Not found in snippets |
| MK-2206 | Not found in snippets |
| Perifosine | Not found in snippets |
| Lapatinib (B449) | 123732 |
| Staurosporine | 44259 |
| Ro-318220 | 5083 |
| Bisindolylmaleimide I (BIM I) | 2396 |
| Lestaurtinib | 126565 |
| CP-690550 (Tofacitinib) | 9926791 |
| PI-103 | Not found in snippets |
| ABT-737 | Not found in snippets |
| Venetoclax | Not found in snippets |
| Afuresertib (GSK2110183) | Not found in snippets |
| GSK2141795 | Not found in snippets |
| Borussertib | Not found in snippets |
| PH-687 | Not found in snippets |
| ARQ-092 | Not found in snippets |
| Ipatasertib (GDC-0068, RG7440) | Not found in snippets |
| DC120 | Not found in snippets |
| GSK3β | Not applicable (protein) |
| PRAS40 (AKT1S1) | Not applicable (protein) |
| FOXO1/FOXO3a | Not applicable (protein) |
| Bad | Not applicable (protein) |
| MDM2 | Not applicable (protein) |
| mTOR (FRAP1) | Not applicable (protein) |
| p70S6K | Not applicable (protein) |
| PTEN | Not applicable (protein) |
| TSC1/TSC2 | Not applicable (protein) |
| S6K | Not applicable (protein) |
| IRS-1 | Not applicable (protein) |
| MYC | Not applicable (protein) |
| FBXW7 | Not applicable (protein) |
| EIF4E | Not applicable (protein) |
| HBP1 | Not applicable (protein) |
| GSK3α | Not applicable (protein) |
| PKC | Not applicable (protein) |
| PKA | Not applicable (protein) |
| AMPK | Not applicable (protein) |
| DAPK3 | Not applicable (protein) |
| PAK4, 5, 6 | Not applicable (protein) |
| EGFR | Not applicable (protein) |
| ErbB2 | Not applicable (protein) |
| ERK | Not applicable (protein) |
| FOXO3A-GFP fusion protein | Not applicable (fusion protein) |
| SV40 T antigens | Not applicable (protein) |
| PP2A | Not applicable (protein) |
| Tp53 | Not applicable (protein) |
| Rb1 | Not applicable (protein) |
| Ki-67 | Not applicable (protein) |
| Lck-MyrAkt2 | Not applicable (transgene) |
| Pten+/- | Not applicable (genotype) |
| TgMISIIR-TAg-DR26 | Not applicable (transgene) |
| Hoechst 33342 | Not found in snippets |
| Propidium iodide | Not found in snippets |
| BCL2 | Not applicable (protein) |
| BCLXL | Not applicable (protein) |
| BCLw | Not applicable (protein) |
| MCL1 | Not applicable (protein) |
| BAX | Not applicable (protein) |
The inhibition of Akt by GSK690693 results in altered phosphorylation states of several downstream substrates that mediate the diverse functions of the Akt pathway. Key targets whose phosphorylation is reduced upon GSK690693 treatment include GSK3β, PRAS40, and the Forkhead transcription factors (FOXO1/FOXO3a) aacrjournals.orgaacrjournals.orgresearchgate.net. These changes in phosphorylation status contribute to the observed cellular effects of GSK690693, such as the induction of apoptosis and inhibition of proliferation in susceptible cancer cells.
Induction of Apoptosis in Malignant Cells
Akt is a pivotal kinase in promoting cell survival and preventing programmed cell death (apoptosis) through the inactivation of various pro-apoptotic proteins and transcription factors spandidos-publications.com. Inhibition of Akt activity by GSK690693 has been shown to induce apoptosis in a subset of malignant cell lines aacrjournals.orgnih.govaacrjournals.org. Research indicates that treatment with GSK690693 can lead to an increase in apoptotic events in cell lines such as LNCaP and BT474 within a timeframe of 24 to 48 hours nih.govaacrjournals.org. Furthermore, studies on acute lymphoblastic leukemia (ALL) cell lines have demonstrated that GSK690693 effectively induces apoptosis in sensitive lines, underscoring Akt's role in maintaining cell survival in these malignancies nih.govashpublications.org. This pro-apoptotic effect appears to be selective towards malignant cells, as normal human CD4(+) peripheral T lymphocytes and mouse thymocytes did not exhibit inhibited proliferation upon exposure to GSK690693 nih.govashpublications.org. Mechanistically, GSK690693 treatment has been shown to increase the nuclear translocation of the transcription factor FOXO3a and alter its phosphorylation status in a dose-dependent manner, representing a functional consequence of Akt inhibition that can contribute to the induction of apoptosis aacrjournals.org.
Inhibition of Cell Proliferation
The Akt signaling pathway is a key driver of cell proliferation nih.govaacrjournals.orgnih.govspandidos-publications.com. Consequently, inhibiting Akt with GSK690693 leads to reduced cell proliferation in various cancer cell lines and preclinical tumor models aacrjournals.orgnih.govaacrjournals.org. In studies involving murine ovarian carcinoma cell lines, GSK690693 treatment resulted in decreased cell viability, with IC50 values of approximately 3 μM observed for MOVCAR5 and SKOV3 cells nih.gov. Evaluation across a diverse panel of 112 hematologic neoplasia cell lines revealed that 55% were sensitive to the antiproliferative effects of GSK690693 (EC50 < 1 μM), with particularly high sensitivity noted in ALL (89%), non-Hodgkin lymphoma (73%), and Burkitt lymphoma (67%) cell lines nih.gov. Specific ALL cell lines of both T-cell and B-/pre-B-cell origin, including RCH-ACV, MOLT-16, and JEKO-1, were found to be sensitive to GSK690693-mediated proliferation inhibition researchgate.net. In genetically defined mouse models exhibiting activated Akt, treatment with GSK690693 primarily led to decreased cell proliferation in both tumors and derived primary cell cultures nih.govaacrjournals.org. Analysis of thymic lymphomas from treated mice further supported this finding, showing diminished staining for the proliferation marker Ki-67 nih.gov.
Impact on Cell Cycle Progression
Akt plays a significant role in regulating the cell cycle nih.govnih.gov. Inhibition of Akt by GSK690693 has been linked to the induction of cell cycle arrest nih.govresearchgate.net. The PI3K/Akt/mTOR pathway is known to be involved in controlling cell proliferation and progression through the cell cycle oncotarget.com. While the provided search results indicate that GSK690693 can cause cell cycle arrest nih.govresearchgate.net, detailed experimental data specifically illustrating the changes in cell cycle phase distribution following treatment with GSK690693 alone were not extensively available. However, the observed inhibition of cell proliferation is consistent with a disruption of normal cell cycle progression.
Regulation of Cell Size and Nutrient Response
Akt kinases are involved in regulating various cellular processes, including cell size and the response to nutrient availability nih.govaacrjournals.org. Akt promotes cell growth, partly through its influence on the TSC1/TSC2 complex and downstream mTORC signaling spandidos-publications.com. Furthermore, Akt contributes to cell survival by modulating cellular access to extracellular nutrients, maintaining the presence of transporters for substances like glucose, amino acids, low-density lipoprotein, and iron on the cell surface via an mTOR-dependent mechanism molbiolcell.org. Inhibition of Akt by GSK690693 is expected to impact these regulatory functions. Although extensive direct experimental data specifically detailing the effects of GSK690693 on cell size and nutrient response were not prominently featured in the search results, the established role of Akt in these processes suggests that GSK690693, as an Akt inhibitor, would influence cell size and nutrient uptake by affecting downstream components of the Akt/mTOR pathway. Studies have shown decreased phosphorylation of mTOR (FRAP1) and PRAS40 (AKT1S1), both downstream targets of Akt involved in mTOR signaling, following treatment with GSK690693 aacrjournals.orgresearchgate.net. The observation that the mTOR inhibitor rapamycin can reduce Akt-mediated increases in cell size and survival in the absence of growth factors highlights the interconnectedness of Akt, mTOR, cell size, and nutrient responsiveness molbiolcell.org.
Preclinical Efficacy and Pharmacodynamic Studies of Gsk690693
In Vitro Evaluation in Cell Line Models
GSK690693 has been evaluated for its ability to inhibit cell growth and induce apoptosis in a wide range of human tumor cell lines aacrjournals.orgashpublications.org. Its potency is generally consistent with its intracellular inhibition of Akt kinase activity aacrjournals.org.
Differential Responses in Hematologic Neoplasias (e.g., Acute Lymphoblastic Leukemia, Lymphoma)
GSK690693 has shown significant activity in hematologic malignancies, particularly in acute lymphoblastic leukemia (ALL) and certain lymphomas spandidos-publications.comashpublications.orgresearchgate.net. Among the hematologic cell lines tested, ALL showed the highest sensitivity, with 89% of cell lines being sensitive to GSK690693. Non-Hodgkin lymphoma and Burkitt lymphoma also demonstrated notable sensitivity, at 73% and 67%, respectively ashpublications.orgresearchgate.netnih.gov. GSK690693 effectively inhibited proliferation in both T-cell and B-/pre-B-cell origin ALL cell lines ashpublications.org. The antiproliferative effect was observed to be selective for malignant cells, as GSK690693 did not inhibit the proliferation of normal human CD4(+) peripheral T lymphocytes or mouse thymocytes researchgate.netnih.gov.
Sensitivity in Solid Tumor Cell Lines (e.g., Breast, Ovarian, Prostate Cancer)
GSK690693 has shown antiproliferative activity in a subset of solid tumor cell lines aacrjournals.orgnih.gov. Studies have reported its effectiveness against breast carcinoma (BT474, HCC-1954), ovarian carcinoma (SKOV-3), and prostate carcinoma (LNCaP) cell lines aacrjournals.orgselleckchem.com. For instance, GSK690693 inhibited the proliferation of BT474 and LNCaP cells with IC₅₀ values of 50 nM and 20 nM, respectively selleckchem.com. The SKOV-3 ovarian tumor cell line showed an IC₅₀ of approximately 3 µM aacrjournals.org. The rhabdomyosarcoma cell line Rh41 was also found to be highly sensitive, while neuroblastoma cell lines generally exhibited higher resistance nih.gov.
Here is a summary of in vitro sensitivity data for selected cell lines:
| Cell Line Type | Example Cell Lines | Sensitivity (IC₅₀ or EC₅₀) | Reference |
| Acute Lymphoblastic Leukemia | COG-LL-317 | 6.5 nM | nih.gov |
| Acute Lymphoblastic Leukemia | RCH-ACV, MOLT-16 | Sensitive | researchgate.net |
| Acute Lymphoblastic Leukemia | I2.1, I9.2, A3 | Sensitive | ashpublications.org |
| Breast Carcinoma | BT474 | 50 nM | selleckchem.com |
| Breast Carcinoma | LNCaP | 20 nM | selleckchem.com |
| Ovarian Carcinoma | SKOV-3 | ~3 µM | aacrjournals.org |
| Rhabdomyosarcoma | Rh41 | Highly sensitive | nih.gov |
| Neuroblastoma | NB-1643 | >10 µM | nih.gov |
In Vivo Assessment in Xenograft Models
GSK690693 has been evaluated for its antitumor activity and pharmacodynamic effects in various in vivo preclinical models, including human tumor xenografts in immunocompromised mice and genetically defined mouse models aacrjournals.orgnih.govaacrjournals.org.
Antitumor Activity in Immunocompromised Mice Bearing Human Tumor Xenografts
GSK690693 has demonstrated antitumor activity in immunocompromised mice bearing human tumor xenografts aacrjournals.orgnih.gov. It significantly increased event-free survival in 11 of 34 (32%) solid tumor xenografts tested by the Pediatric Preclinical Testing Program (PPTP), with notable activity observed in all 6 osteosarcoma models nih.govbiocrick.comnih.gov. GSK690693 also inhibited the growth of human SKOV-3 ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinoma xenografts aacrjournals.orgselleckchem.com. Maximal tumor growth inhibition ranging from 58% to 75% was observed in these models at a dose of 30 mg/kg/day selleckchem.com. In genetically defined mouse models expressing activated Akt, GSK690693 delayed tumor onset and progression nih.govaacrjournals.org. For instance, in Lck-MyrAkt2 transgenic mice, GSK690693 delayed thymic tumor development and reduced the size of established tumors nih.gov. However, in the PPTP studies, GSK690693 did not significantly increase event-free survival in any of the 8 ALL xenografts tested and showed only modest antitumor activity as a single agent in both solid tumor and ALL panels nih.govbiocrick.comnih.gov.
Pharmacodynamic Markers of Akt Inhibition in Tumor Xenografts
In vivo studies have confirmed that GSK690693 inhibits Akt signaling in tumor xenografts aacrjournals.orgnih.gov. Immunohistochemical analysis of tumor specimens from treated mice has shown inhibition of phosphorylation of downstream effectors of Akt nih.gov. A single administration of GSK690693 inhibited GSK3β phosphorylation in human BT474 breast carcinoma xenografts in a dose- and time-dependent manner aacrjournals.orgmedchemexpress.com. Drug concentrations above 3 µmol/L in BT474 tumor xenografts correlated with a sustained decrease in GSK3β phosphorylation aacrjournals.org. Reductions in the phosphorylation of other Akt substrates, such as PRAS40 and FKHR/FKHRL1, have also been observed in vivo aacrjournals.orgmedchemexpress.com. Repeat dosing with GSK690693 also led to reductions in phosphorylated Akt substrates in tumor xenografts aacrjournals.org. Interestingly, treatment with GSK690693 can also result in a dose-dependent increase in the phosphorylation of Akt itself (at Ser-473 and Thr-308 sites), consistent with a feedback mechanism observed with other Akt inhibitors aacrjournals.orgnih.gov. Despite this increase in Akt phosphorylation, the phosphorylation of downstream substrates remained inhibited aacrjournals.orgnih.gov.
Evaluation in Genetically-Defined Mouse Models of Cancer
Genetically-defined mouse models that spontaneously develop tumors with hyperactivated Akt have been utilized to assess the efficacy of GSK690693 in a preclinical setting. Three distinct models were employed in key studies: Lck-MyrAkt2 transgenic mice prone to thymic lymphoma, heterozygous Pten+/- knockout mice developing endometrial tumors, and TgMISIIR-TAg-DR26 mice susceptible to ovarian carcinomas. nih.govaacrjournals.orgnih.govbiocrick.comaacrjournals.org All these models exhibit hyperactivation of Akt. nih.govaacrjournals.orgnih.govbiocrick.comaacrjournals.org
GSK690693 demonstrated efficacy in each of these models, regardless of the specific mechanism leading to Akt activation. aacrjournals.orgnih.govbiocrick.com The compound was observed to inhibit the Akt signaling pathway in tumors arising in treated animals, as verified by immunohistochemical analysis. aacrjournals.orgnih.gov Furthermore, studies on tumor-derived cell cultures from these models showed that GSK690693 inhibited the phosphorylation of downstream Akt effectors in vitro. nih.govaacrjournals.org
In the Lck-MyrAkt2 transgenic mouse model, which expresses a constitutively active form of Akt2, GSK690693 was particularly effective in delaying tumor progression. aacrjournals.orgnih.govaacrjournals.org Tumors and primary cell cultures from these mice exhibited downregulation of the Akt pathway, increased apoptosis, and primarily decreased cell proliferation in response to GSK690693 treatment. aacrjournals.orgnih.govbiocrick.com
In the Pten+/- knockout model, which develops endometrial neoplastic lesions due to PTEN loss and subsequent Akt activation, treatment with GSK690693 resulted in a shift in histology. aacrjournals.orgaacrjournals.org A high percentage of placebo-treated mice developed atypical hyperplasias, while a significant proportion of GSK690693-treated mice showed an earlier hyperplastic phenotype. aacrjournals.orgaacrjournals.org Although increased apoptosis was not widely observed in tumors from treated Pten+/- mice, a notable decrease in Ki-67 staining indicated that inhibition of cell proliferation was a primary effect of GSK690693 in this model. aacrjournals.orgaacrjournals.org
Impact on Tumor Onset and Progression in Preclinical Models
Interactive Table 1: Impact of GSK690693 on Thymic Lymphoma in Lck-MyrAkt2 Mice
| Treatment | Mice with Normal Thymic Histology (%) | Mice with Thymic Lymphomas/Hyperplasia (%) | Average Tumor Size (Relative to Placebo) |
| GSK690693 | ~50 nih.govaacrjournals.org | ~50 nih.govaacrjournals.org | ~50% nih.govaacrjournals.org |
| Placebo | ~10 nih.govaacrjournals.org | ~90 nih.govaacrjournals.org | 100% |
In the Pten+/- mouse model, GSK690693 treatment led to a delay in the progression of endometrial lesions, shifting the histological profile towards earlier stages of hyperplasia. aacrjournals.orgaacrjournals.org This suggests an impact on the rate at which pre-neoplastic lesions advance.
The findings across these genetically-defined models suggest that inhibiting Akt activity with GSK690693 can delay tumorigenesis and impede tumor progression in settings where Akt is hyperactivated. nih.govaacrjournals.orgnih.govbiocrick.com
Gsk690693 in Combination Therapy Research
Mechanistic Basis of Combination Efficacy
Overcoming Drug Resistance through Combination
Drug resistance is a major challenge in cancer treatment, and the PI3K/AKT/mTOR pathway is frequently implicated in both intrinsic and acquired resistance to various therapies researchgate.netnih.gov. Research has explored the potential of combining GSK690693 with other agents to circumvent these resistance mechanisms.
One strategy involves combining GSK690693 with inhibitors targeting other components of the PI3K/AKT/mTOR pathway or interacting pathways. For instance, studies have investigated the combination of GSK690693 with lapatinib (B449), a dual EGFR and ErbB2 kinase inhibitor aacrjournals.orgresearchgate.net. In HER2-positive breast cancer cell lines, the combination of lapatinib and GSK690693 demonstrated synergistic growth inhibition, particularly in cell lines harboring PIK3CA mutations researchgate.netplos.org. This synergy was associated with the ability of the combination to attenuate the compensatory upregulation of p-HER3 and p-HER2 and reduce downstream signaling, which can occur with lapatinib alone, especially in the presence of PIK3CA mutations researchgate.netplos.org.
Another area of investigation is the combination of GSK690693 with chemotherapy agents. In colon cancer cells expressing Ecotropic viral integration site 1 (EVI1), which is linked to chemotherapy resistance, co-treatment with irinotecan (B1672180) and GSK690693 significantly reduced cell survival and tumor progression in xenograft models nih.gov. This suggests that inhibiting the AKT signaling cascade with GSK690693 may improve the response to irinotecan in this context nih.gov.
Combinations with other AKT inhibitors or inhibitors targeting parallel pathways have also been explored. In T-cell acute lymphoblastic leukemia (T-ALL) cells with hyperactivated AKT, a triple combination of GSK690693, MK-2206 (an allosteric AKT inhibitor), and Perifosine (an alkyl phospholipid with Akt inhibitory activity) showed synergistic cytotoxic effects, leading to cell cycle arrest, apoptosis, and autophagy oncotarget.com. This multi-inhibition approach aimed to enhance efficacy and potentially overcome resistance observed with single-agent AKT inhibition oncotarget.com.
Furthermore, GSK690693 has been studied in combination with adenosine (B11128) to overcome resistance in pancreatic cancer models. Interference with the Akt-p21 axis using GSK690693 in combination with adenosine was shown to switch the senescence-to-apoptosis signal, alleviating drug resistance and causing a greater reduction in tumor size compared to adenosine monotherapy nih.gov.
Resistance to AKT inhibitors themselves can also emerge, and mechanisms include the upregulation of receptor tyrosine kinase (RTK) activity and enhanced cancer stemness mdpi.com. Studies using breast cancer cells that developed resistance to chronic GSK690693 treatment showed hyper-phosphorylation of multiple RTKs mdpi.com. Treatment of these resistant cells with an EGFR inhibitor, such as gefitinib (B1684475), sensitized them to the AKT inhibitor, suggesting a potential strategy to overcome acquired resistance to AKT inhibition mdpi.com.
The following table summarizes some research findings on GSK690693 in combination therapy for overcoming drug resistance:
| Combination Partner(s) | Cancer Type(s) | Key Finding(s) Related to Resistance | Reference |
| Lapatinib | HER2-positive Breast Cancer | Synergistic growth inhibition, particularly in PIK3CA mutant cells; attenuates compensatory p-HER3 and p-HER2 upregulation. | researchgate.netplos.org |
| Irinotecan | EVI1-expressing Colon Cancer | Significantly reduced cell survival and tumor progression; improves response to irinotecan. | nih.gov |
| MK-2206, Perifosine | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Synergistic cytotoxic effects; induces cell cycle arrest, apoptosis, and autophagy in cells with hyperactivated AKT. | oncotarget.com |
| Adenosine | Pancreatic Cancer | Switches senescence to apoptosis; alleviates drug resistance and reduces tumor size more effectively than monotherapy. | nih.gov |
| Gefitinib (following resistance) | Breast Cancer (acquired resistance to GSK690693) | Re-sensitizes resistant cells to AKT inhibition by targeting upregulated EGFR pathway. | mdpi.com |
| Sunitinib (B231) | Renal and Prostate Cancer | Overcame sunitinib resistance in PTEN-negative cells. | nih.gov |
These studies highlight the potential of combining GSK690693 with various agents to overcome different mechanisms of drug resistance across a range of cancer types. The specific combination strategy often depends on the underlying resistance mechanism and the molecular characteristics of the tumor.
Mechanisms of Acquired Resistance to Akt Inhibition by Gsk690693
Cellular Adaptations Leading to Resistance
Acquired resistance to AKT inhibitors like GSK690693 involves a range of cellular adaptations that allow cancer cells to bypass the inhibition of AKT signaling and maintain survival and proliferation. These mechanisms often involve the activation of alternative signaling nodes or the acquisition of phenotypes that reduce reliance on the PI3K/AKT pathway.
Upregulation of Receptor Tyrosine Kinase Activity
One significant mechanism of acquired resistance to AKT inhibitors, including GSK690693, is the compensatory upregulation and activation of receptor tyrosine kinases (RTKs) nih.govaacrjournals.orgresearchgate.net. Studies have shown that prolonged treatment with AKT inhibitors can lead to increased phosphorylation of multiple RTKs, such as EGFR, HER2, HER3, HGFR, EphB3, and ROR1, in resistant cancer cells nih.govaacrjournals.orgresearchgate.net. This upregulation of RTK activity can reactivate downstream signaling pathways, including the PI3K/AKT pathway itself or alternative survival pathways, thereby circumventing the effects of AKT inhibition mdpi.comaacrjournals.org. In prostate cancer cells treated with GSK690693, increased protein levels of MET, EPHA2, RON, EGFR, HER2, HER3, INSR, and IGF-IR have been observed aacrjournals.org. This suggests a broad adaptive response involving multiple RTK families.
Role of Pim-1 Kinase in Resistance Mechanisms
Pim-1 kinase, a serine/threonine kinase, plays a notable role in the development of resistance to AKT inhibitors. Research indicates that treatment with GSK690693 can promote the transcriptional induction of Pim-1 kinase ucl.ac.uknih.govresearchgate.net. Elevated Pim-1 expression has been shown to increase the protein levels of various RTKs, including EGFR, HER2, and HER3, through cap-independent translation nih.govresearchgate.net. This Pim-1-mediated upregulation of RTKs contributes to the resistance of cancer cells to AKT inhibition aacrjournals.orgucl.ac.uknih.govresearchgate.net. Inhibiting Pim-1 has been shown to reverse the activity of GSK690693 and reduce the GSK690693-induced upregulation of RTKs aacrjournals.orgdtic.mil.
Activation of Alternative Signaling Pathways
Beyond RTK upregulation, resistance to GSK690693 can involve the activation of alternative signaling pathways that compensate for the inhibited AKT activity mdpi.comaacrjournals.orgwjgnet.comoncotarget.com. The MAPK/ERK pathway is one such pathway that can become activated upon PI3K/AKT pathway inhibition, contributing to maintained cell survival and proliferation aacrjournals.org. Additionally, while mTOR is a downstream target of AKT, its regulation can become independent of AKT in resistant cells, with alternative pathways maintaining mTORC1 activity oncotarget.comresearchgate.net. Studies in diffuse large B cell lymphoma (DLBCL) have shown differential regulation of mTOR signaling in GSK690693-sensitive versus resistant cell lines, suggesting alternative mechanisms regulating S6K1 in resistant cells oncotarget.com.
Enhanced Cancer Stemness in Resistant Cell Populations
Acquisition of cancer stem cell (CSC) properties is another mechanism associated with resistance to various therapies, including AKT inhibitors nih.govd-nb.infoe-century.usresearchgate.net. Resistant cancer cell populations treated with GSK690693 or other AKT inhibitors have shown an enrichment of CSCs nih.govmdpi.com. This enhanced stemness is linked to increased self-renewal, tumorigenicity, and resistance to treatment d-nb.info. AKT inhibition has been shown to block radiation-induced EMT and stemness in nasopharyngeal carcinoma cells spandidos-publications.com. Claudin1 downregulation has also been linked to gefitinib (B1684475) resistance and cancer cell stemness mediated by AKT activation, and GSK690693 inhibited gefitinib resistance and the expression of stemness markers in NSCLC cells nih.gov.
Strategies to Circumvent Resistance
Overcoming acquired resistance to GSK690693 requires therapeutic strategies that address the compensatory mechanisms employed by resistant cancer cells. Targeting the identified resistance pathways, often in combination with AKT inhibition, holds promise.
Identification of Molecular Markers of Sensitivity and Resistance
Identifying molecular markers that predict sensitivity or resistance to GSK690693 is crucial for patient stratification and guiding treatment decisions aacrjournals.org. Research is ongoing to pinpoint such markers. For instance, upregulation of AKT3 has been observed in multiple breast cancer cell lines resistant to GSK690693 and other AKT inhibitors, suggesting AKT3 expression as a potential marker of resistance nih.govaacrjournals.orgresearchgate.net. Knockdown of AKT3 in these resistant cells has been shown to restore sensitivity to AKT inhibition nih.govaacrjournals.org. Additionally, mutational signatures have been explored as potential markers, with certain signatures correlating with sensitivity or resistance to various drugs, including pan-AKT inhibitors like GSK690693 biorxiv.org. Specifically, ARID1A mutant colorectal and ovarian cancer cell lines have shown greater sensitivity to AKT2 knockout and pan-AKT inhibitors biorxiv.org. Understanding the molecular landscape of resistant tumors can inform the selection of combination therapies or alternative treatment approaches.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| GSK690693 | 16725726 |
Data Table: Upregulation of RTK Activity in GSK690693 Resistant Cells
| RTK | Observed in Cell Line/Cancer Type | Reference |
| EGFR | Breast cancer, Prostate cancer | nih.govaacrjournals.org |
| HER2 | Breast cancer, Prostate cancer | nih.govaacrjournals.org |
| HER3 | Breast cancer, Prostate cancer | nih.govaacrjournals.org |
| HGFR | Breast cancer | nih.gov |
| EphB3 | Breast cancer | nih.gov |
| ROR1 | Breast cancer | nih.govaacrjournals.org |
| MET | Prostate cancer | aacrjournals.org |
| EPHA2 | Prostate cancer | aacrjournals.org |
| RON | Prostate cancer | aacrjournals.org |
| INSR | Prostate cancer | aacrjournals.org |
| IGF-IR | Prostate cancer | researchgate.netaacrjournals.org |
Data Table: Role of Pim-1 in GSK690693 Resistance
| Mechanism | Observation | Reference |
| GSK690693 induces Pim-1 transcription | Observed in cancer cells | ucl.ac.uknih.govresearchgate.net |
| Pim-1 increases RTK protein levels | Affects EGFR, HER2, HER3 via cap-independent translation in prostate cancer | nih.govresearchgate.net |
| Pim-1 contributes to AKT inhibitor resistance | Confirmed in prostate cancer models | aacrjournals.orgucl.ac.uknih.govresearchgate.net |
| Pim-1 inhibition reverses GSK690693 activity | Observed in experimental models | aacrjournals.orgdtic.mil |
Data Table: Activation of Alternative Signaling Pathways in Resistance
| Pathway Activated | Context | Reference |
| MAPK/ERK | Compensatory activation upon PI3K/AKT inhibition | aacrjournals.org |
| mTORC1 | Can become independent of AKT in resistant cells | oncotarget.comresearchgate.net |
| BCR signaling | Implicated in AKTi-resistant DLBCL | oncotarget.com |
Data Table: Enhanced Cancer Stemness and Resistance
| Phenotype/Marker | Association with Resistance | Observation Context | Reference |
| Enhanced CSC enrichment | Observed in resistant cells | After treatment with AKT inhibitors, including GSK690693 | nih.govmdpi.com |
| Increased Stemness | Linked to resistance | In various cancer types | d-nb.infoe-century.usresearchgate.net |
| Claudin1 downregulation | Associated with resistance | In NSCLC cells treated with gefitinib; inhibited by GSK690693 | nih.gov |
Data Table: Molecular Markers of Sensitivity and Resistance
| Marker/Alteration | Association | Context | Reference |
| Upregulated AKT3 | Acquired Resistance | Breast cancer cell lines resistant to GSK690693 | nih.govaacrjournals.orgresearchgate.net |
| ARID1A mutation | Sensitivity | Colorectal and ovarian cancer cell lines | biorxiv.org |
| Mutational Signatures | Sensitivity/Resistance | Correlated with drug response across cancers | biorxiv.org |
Reversibility of Resistance upon Drug Discontinuation
Research indicates that acquired resistance to Akt inhibitors, including GSK690693, can be reversible upon drug discontinuation. nih.govnih.gov Studies have shown that when resistant cells are cultured in the absence of the Akt inhibitor, they can regain sensitivity to the drug. nih.govnih.gov
In breast cancer cell lines resistant to the ATP-competitive inhibitor GSK690693, removing the drug for a period resulted in a re-acquisition of sensitivity. nih.gov Similarly, in models where resistance was linked to Akt3 upregulation, removing the Akt inhibitor led to a partial reacquisition of sensitivity, accompanied by a reduction in Akt3 expression and a reversal of the epithelial to mesenchymal transition (EMT) phenotype often associated with resistance. nih.gov
However, this regained sensitivity may not be permanent. When cells that had the drug removed were re-challenged with the Akt inhibitor, they rapidly regained resistance. nih.govnih.gov This suggests that while the resistance phenotype is not fixed by irreversible genetic mutations, the cellular memory or epigenetic alterations that contribute to resistance can be quickly reactivated upon re-exposure to the drug. nih.gov The reversibility of both signaling and resistance phenotypes points towards the involvement of epigenetic mechanisms in the acquisition of resistance. nih.gov
The reversibility of resistance upon drug discontinuation appears to be a general phenomenon observed with different classes of Akt inhibitors and across different breast cancer subtypes. nih.gov
Off Target Effects and Broader Biological Implications of Gsk690693
Inhibition of Non-Akt Kinases and Their Functional Consequences
Characterization studies involving a broad panel of kinases have demonstrated that GSK690693 inhibits numerous kinases outside the Akt family. aacrjournals.orgapexbt.comselleckchem.comcaymanchem.comabcam.com This off-target inhibition can lead to functional alterations in signaling pathways regulated by these kinases. aacrjournals.org
Impact on Protein Kinase A (PKA) and Protein Kinase C (PKC) Isozymes
Within the AGC kinase family, GSK690693 exhibits less selectivity, showing inhibitory activity against Protein Kinase A (PKA) and several Protein Kinase C (PKC) isozymes. aacrjournals.orgapexbt.comselleckchem.com Inhibition of these kinases has been reported with IC50 values below 100 nmol/L. aacrjournals.orgcaymanchem.comabcam.com Specifically, PKA is inhibited with an IC50 of approximately 24 nM, while various PKC isozymes show IC50 values ranging from 2 to 21 nM. apexbt.comselleckchem.com
Effects on AMP-activated protein kinase (AMPK) and Death-associated protein kinase 3 (DAPK3)
GSK690693 also demonstrates potent inhibition of AMP-activated protein kinase (AMPK) and Death-associated protein kinase 3 (DAPK3), both members of the CAMK kinase family. aacrjournals.orgapexbt.comselleckchem.com The reported IC50 values for AMPK inhibition are around 50 nM, and for DAPK3, they are approximately 81 nM. apexbt.comselleckchem.com
Influence on PAK4, 5, and 6
The p21-activated kinases PAK4, PAK5, and PAK6, belonging to the STE kinase family, are also targets of GSK690693 inhibition. aacrjournals.orgapexbt.comselleckchem.com The IC50 values for the inhibition of these kinases are reported as 10 nM for PAK4, 52 nM for PAK5, and 6 nM for PAK6. apexbt.comselleckchem.com
The following table summarizes the inhibitory potency of GSK690693 against several non-Akt kinases:
| Kinase Family | Kinase | IC50 (nM) |
| AGC | PKA | 24 |
| AGC | PKC isozymes | 2-21 |
| CAMK | AMPK | 50 |
| CAMK | DAPK3 | 81 |
| STE | PAK4 | 10 |
| STE | PAK5 | 52 |
| STE | PAK6 | 6 |
Modulation of Non-Oncological Biological Processes
Research into GSK690693 has extended to investigating its effects on biological processes unrelated to cancer. nih.govresearchgate.netsdbonline.org
Effects on Drosophila Lifespan and Associated Mechanisms (e.g., Oxidative Resistance, Intestinal Integrity, Autophagy)
Studies conducted in Drosophila melanogaster have indicated that treatment with GSK690693 can prolong lifespan. nih.govresearchgate.netsdbonline.orgsdbonline.org This effect was observed irrespective of whether the treatment was initiated early in life or during middle age. nih.govresearchgate.netsdbonline.org The observed lifespan extension in Drosophila is primarily associated with improvements in oxidative stress resistance, maintenance of intestinal integrity, and an increase in autophagy. nih.govresearchgate.netsdbonline.orgglpbio.com Notably, the compound did not appear to influence physical activity or resistance to starvation in these studies. nih.govresearchgate.net Mechanistically, in flies, GSK690693 treatment led to reduced activation of both AKT and ERK signaling pathways, which consequently activated FOXO, GSK-3β, and apoptosis, thereby influencing longevity. nih.govresearchgate.netsdbonline.org
Methodological Approaches in Gsk690693 Research
Advanced Analytical Techniques
Advanced analytical techniques have been crucial in elucidating the molecular effects of GSK690693. These techniques provide detailed insights into the compound's impact on protein phosphorylation and gene expression.
Immunohistochemical analysis has been widely used to assess the effects of GSK690693 on the phosphorylation status of Akt substrates in tissues, particularly in tumor xenografts. This technique allows for the visualization and evaluation of protein phosphorylation levels directly within the tissue context.
Studies using immunohistochemistry on tumor xenografts treated with GSK690693 have consistently shown reductions in the levels of phosphorylated Akt substrates in vivo aacrjournals.orgnih.govaacrjournals.orgspandidos-publications.com. For instance, in human BT474 breast carcinoma xenografts, a single administration of GSK690693 inhibited GSK3β phosphorylation in a dose- and time-dependent manner aacrjournals.orgnih.gov. Repeated dosing with GSK690693 in various tumor xenograft models, including SKOV-3 ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinomas, also demonstrated reduced phosphorylation of Akt substrates aacrjournals.orgnih.govaacrjournals.org. In genetically defined mouse models of cancer exhibiting hyperactivation of Akt, immunohistochemical analysis of tumor specimens showed inhibited phosphorylation of downstream effectors of Akt in response to GSK690693 aacrjournals.orgnih.gov. Specifically, diminished cytoplasmic P-FoxO1/3 or the presence of nuclear P-FoxO1/3 was observed, indicative of GSK690693 efficacy nih.gov. Immunohistochemistry has also been used to show decreased staining for Ki-67, a proliferation marker, in tumors from GSK690693-treated mice nih.gov.
The following table summarizes some findings from immunohistochemical analyses:
| Study Model | Treatment with GSK690693 | Observed Effect on Phosphorylated Substrates | Reference |
| Human BT474 breast carcinoma xenografts | Single dose | Dose- and time-dependent inhibition of GSK3β phosphorylation | aacrjournals.orgnih.gov |
| Human SKOV-3, LNCaP, BT474, HCC-1954 xenografts | Repeated dosing | Reductions in phosphorylated Akt substrates | aacrjournals.orgnih.govaacrjournals.org |
| Genetically defined mouse tumor models | Treatment | Inhibited phosphorylation of downstream effectors (e.g., P-FoxO1/3) | aacrjournals.orgnih.gov |
| Irradiated NPC cells in xenografts | Treatment | Reduced levels of pAKT substrates | spandidos-publications.com |
Causal reasoning algorithms represent a computational approach used to infer upstream regulatory changes that can explain observed alterations in gene expression data capes.gov.brnih.govqiagenbioinformatics.com. This method leverages prior biological knowledge, often in the form of causal networks constructed from documented cause-effect relationships, to generate mechanistic hypotheses capes.gov.brqiagenbioinformatics.com.
In the context of GSK690693 research, causal network modeling has been employed to elucidate the mechanisms of action contributing to its observed biological effects nih.gov. By analyzing transcriptomic (RNA expression) and phosphoproteomic data from GSK690693-treated human tumor cell lines and xenografts, causal reasoning algorithms have identified molecular networks and activated or inhibited mechanisms that explain the observed changes in sensitive cell lines nih.gov.
A study utilizing causal network modeling identified four networks common to all sensitive cell lines and xenografts tested, linking GSK690693-mediated inhibition of Akt kinase activity to decreased proliferation nih.gov. These networks involved increased RB1 activity, decreased MYC activity, decreased TFRC activity, and increased FOXO1/FOXO3 activity nih.gov.
While causal reasoning algorithms have shown utility in recovering mechanistic pathways from gene expression data, studies have also indicated that their performance in recovering compound targets can vary and is influenced by the choice of network and algorithm, as well as the connectivity and biological function of proteins within the network researchgate.net. Despite this, causal reasoning can outperform traditional pathway enrichment methods in deriving mechanistic hypotheses capes.gov.brresearchgate.net. Further analysis of the molecular mechanisms of GSK690693 action using transcriptomics and phosphoproteomics, coupled with approaches like causal reasoning, continues to be an area of investigation to better understand the heterogeneity of responses aacrjournals.orgnih.gov.
Q & A
Q. What are the primary molecular targets of GSK690693, and how do its inhibitory profiles vary across Akt isoforms?
GSK690693 is a pan-Akt inhibitor with distinct inhibitory potencies for Akt isoforms: IC50 values of 2 nM (Akt1), 13 nM (Akt2), and 9 nM (Akt3) in cell-free assays. It also inhibits kinases in the AGC family (e.g., PKA, PKC) and CAMK family (e.g., AMPK, DAPK3) with IC50 values ranging from 50–81 nM . Researchers should perform kinase profiling assays to confirm isoform-specific activity in their experimental systems.
Q. What in vitro experimental protocols are recommended for assessing GSK690693's antiproliferative effects?
Standard protocols involve treating cancer cell lines (e.g., BT474, LNCaP, T47D) with GSK690693 at concentrations spanning 6.5 nM to >10 µM for 72 hours. Use MTT or CellTiter-Glo assays to measure viability. Dose-response curves should be generated to calculate IC50 values, which vary by cell line (e.g., 72 nM in T47D vs. 147 nM in LNCaP) . Include controls for baseline Akt phosphorylation (e.g., pAkt-Ser473) to validate target engagement.
Q. How does GSK690693 affect downstream Akt signaling pathways in preclinical models?
GSK690693 reduces phosphorylation of Akt substrates (e.g., PRAS40, FKHR/FKHRL1, GSK3α/β) in a dose- and time-dependent manner. In BT474 breast cancer xenografts, daily dosing at 30 mg/kg suppresses pAkt substrates and inhibits tumor growth by 58–75% . Western blotting of tumor lysates is recommended to monitor pathway inhibition.
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy of GSK690693?
While GSK690693 shows broad in vitro activity (IC50 <100 nM in sensitive cell lines), its in vivo efficacy is modest, with only 32% of solid tumor xenografts showing significant growth delay . Factors contributing to this discrepancy include:
- Pharmacokinetics : Transient hyperglycemia (peaking at 2–4 hours post-dose) and rapid drug clearance .
- Tumor microenvironment : Stromal interactions may reduce drug penetration.
- Feedback mechanisms : Rebound phosphorylation of Akt-Ser473 within 24 hours in some models . Mitigation strategies include optimizing dosing schedules (e.g., bid administration) or combining with inhibitors of compensatory pathways (e.g., mTOR).
Q. What mechanisms underlie GSK690693-induced hyperglycemia in preclinical models, and how can this confounder be managed?
GSK690693 disrupts glucose homeostasis by inhibiting hepatic glycogen synthesis (90% reduction in liver glycogen) and activating glycogenolysis, leading to transient hyperglycemia (~18–19 mM glucose peaks) . While antidiabetic agents (e.g., insulin) do not fully reverse this effect, researchers should:
- Monitor blood glucose levels 2–4 hours post-dose.
- Use non-fasted rodents to avoid hypoglycemia risks.
- Consider alternative Akt inhibitors (e.g., isoform-selective compounds) for metabolic studies.
Q. How does GSK690693 enhance the efficacy of radiotherapy in epithelial cancers?
In nasopharyngeal carcinoma (NPC) models, GSK690693 synergizes with ionizing radiation (IR) by blocking IR-induced Akt activation and epithelial-mesenchymal transition (EMT). Combined treatment reduces clonogenic survival by >95% and prevents tumor recurrence by suppressing ZEB1/vimentin signaling . Experimental design should include:
- Pre-treatment with GSK690693 (1–10 µM) 1 hour before IR.
- Assessment of EMT markers (E-cadherin, vimentin) via immunofluorescence.
- In vivo validation using orthotopic xenografts with fractionated IR dosing.
Q. What experimental approaches can elucidate the dominant mechanism of action (pro-apoptotic vs. anti-proliferative) of GSK690693 in different cancer types?
Mechanistic studies should combine:
- Caspase-3/7 assays : To detect apoptosis (e.g., in LNCaP and BT474 cells at >100 nM) .
- EdU incorporation : To measure proliferation arrest (e.g., in osteosarcoma models) .
- Phosphoproteomics : To map downstream effects on FOXO3A nuclear translocation and BAD phosphorylation . Note: Lymphoid models show stronger apoptosis induction, while epithelial cancers primarily exhibit proliferation arrest .
Methodological Considerations
- Dosing in vivo : Use 30 mg/kg/day via subcutaneous injection for maximal target inhibition in xenografts. Monitor for tolerability over 21-day cycles .
- Biomarker validation : Include pAkt-Ser473 and pS6-Ser235/236 in immunohistochemistry panels to confirm pathway modulation .
- Combination therapies : Co-administer with mTOR inhibitors (e.g., temsirolimus) to amplify autophagy and apoptosis in resistant models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
